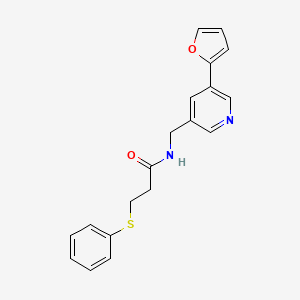

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

Descripción

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is a synthetic organic compound featuring a pyridine core substituted with a furan moiety at the 5-position and a methyl-propanamide chain at the 3-position.

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-19(8-10-24-17-5-2-1-3-6-17)21-13-15-11-16(14-20-12-15)18-7-4-9-23-18/h1-7,9,11-12,14H,8,10,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBSUYJOAPBFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the furan and pyridine derivatives. One common approach is the reaction of 5-(furan-2-yl)pyridin-3-ylmethylamine with 3-(phenylthio)propanoic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, using a suitable solvent such as dichloromethane, and requires a base like triethylamine to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity. Additionally, the use of catalysts, such as palladium or nickel-based catalysts, can facilitate the formation of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide has shown potential as a bioactive molecule. It can interact with various biological targets, such as enzymes and receptors, and has been studied for its antimicrobial and anticancer properties.

Medicine: In the medical field, this compound has been investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including bacterial infections and cancer. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties and reactivity make it valuable for the synthesis of a wide range of products.

Mecanismo De Acción

The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide exerts its effects involves its interaction with specific molecular targets. The phenylthio group can act as a ligand, binding to metal ions or enzymes, while the furan and pyridine rings can interact with biological macromolecules. The exact pathways and targets depend on the specific application and the biological system .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physical Properties of Selected Propanamide Derivatives

Key Observations :

- Heterocyclic Core: The target compound’s pyridine-furan system differs from thiazole (e.g., compound 31 ) or oxadiazole (e.g., 7c ) cores in electronic and steric properties. Pyridine’s aromaticity and basicity may enhance solubility compared to non-aromatic heterocycles.

- Molecular Weight : The target compound’s calculated molecular weight (~343.42 g/mol) aligns with typical drug-like molecules, similar to compound 31 (331.37 g/mol) .

Key Observations :

- Anticancer Activity : Compound 31’s furan-thiazole-propanamide structure demonstrates the role of heterocycles in targeting KPNB1, a nuclear transport protein . The target compound’s pyridine-furan system may exhibit similar bioactivity, though empirical validation is needed.

- TRPV1 Modulation : Pyridine-propanamide derivatives (e.g., compound 43 ) highlight the importance of sulfonamide and trifluoromethyl groups in receptor binding. The target compound’s phenylthio group may offer alternative binding interactions.

- Antimicrobial Potential: Oxadiazole-thiazole-propanamides (e.g., 7c ) suggest that sulfur-containing motifs enhance antimicrobial activity, which could extend to the phenylthio group in the target compound.

Physicochemical and Pharmacokinetic Predictions

- Lipophilicity : The phenylthio group in the target compound likely increases logP compared to sulfonamide-containing analogs (e.g., 5a ), favoring passive diffusion across biological membranes.

- pKa and Solubility : Analogous compounds (e.g., compound in with pKa ~12.96) suggest that the pyridine nitrogen may act as a weak base, influencing pH-dependent solubility.

- Metabolic Stability : The furan ring may pose metabolic liabilities (e.g., oxidation), as seen in furan-containing pharmaceuticals .

Actividad Biológica

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring, a pyridine ring, and a phenylthio group. The compound's molecular formula is , with a molecular weight of 354.5 g/mol. The presence of these heterocyclic rings suggests potential interactions with biological targets due to their electron-rich nature.

The mechanism of action for this compound is hypothesized to involve modulation of enzyme activity or receptor interactions. Similar compounds have shown efficacy in inhibiting specific enzymes or pathways associated with disease processes, such as inflammation and cancer progression.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan and pyridine have been shown to possess antibacterial and antifungal activities. The specific biological assays for this compound are still limited but suggest potential efficacy against various pathogens.

Anti-inflammatory Activity

A related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), has demonstrated anti-inflammatory activity in preclinical studies. It was found to reduce inflammation markers significantly in animal models, suggesting that this compound may exhibit similar effects due to structural similarities .

Case Studies and Research Findings

- In Vivo Studies : A study involving the administration of FPP-3 showed pharmacokinetic parameters that highlighted its rapid metabolism and clearance, indicating a potential therapeutic window for compounds like this compound .

- Cytotoxicity Assays : Preliminary cytotoxicity assays on similar compounds revealed low toxicity profiles, with CC50 values exceeding 100 μM in Vero cells, indicating safety for further exploration .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.